3,4-Dimethoxychalcone
Overview
Description
3,4-Dimethoxychalcone, also known as this compound, is a useful research compound. Its molecular formula is C17H16O3 and its molecular weight is 268.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 643172. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Electrochemical Properties and Applications
3,4-Dimethoxychalcone (DMC) demonstrates significant electrochemical properties. A study by Aribi et al. (2016) explored the anodic oxidation of DMC, finding that it exhibits a single irreversible anodic peak and can form a semi-conducting oligomer. This suggests potential applications in the field of electrochemistry and materials science, particularly in the development of new semiconducting materials (Aribi et al., 2016).
Pharmacological Potential
While avoiding specific drug use and dosage details, it's worth noting that research by Ballesteros et al. (1995) indicated that certain derivatives of DMC could inhibit lipid peroxidation and reduce inflammatory mediators. This suggests potential therapeutic applications in managing inflammation-related conditions (Ballesteros et al., 1995).
Anti-Aging and Health-Promoting Effects
A significant application of DMC is in promoting longevity and health. Carmona-Gutierrez et al. (2019) found that DMC extends the lifespan of various organisms, from yeast to mice, by inducing autophagy. This research opens avenues for using DMC in anti-aging therapies and understanding the molecular mechanisms behind aging and chronic diseases (Carmona-Gutierrez et al., 2019).
Chemical Synthesis and Derivatives
DMC also plays a role in the field of chemical synthesis. Bassin et al. (2000) reported a novel synthesis method for a 2H-1,2-Benzothiazine derivative starting from this compound. Such research contributes to the development of new synthetic pathways for various chemical compounds (Bassin et al., 2000).
Antioxidative Activity
Shang et al. (2013) isolated new chalcones from Coreopsis lanceolata flowers, including derivatives of DMC, which showed significant in vitro antioxidative activity. This indicates potential applications in developing antioxidants for health and cosmetic products (Shang et al., 2013).
UVA Protection in Sunscreen
Fatmasari et al. (2021) explored the use of DMC as a novel ultraviolet-A-protection factor in sunscreen creams. The study demonstrated that DMC could effectively protect against UVA rays, suggesting its application in skincare and sun protection products (Fatmasari et al., 2021).
Mechanism of Action
Target of Action
3,4-Dimethoxychalcone (3,4-DC) is a caloric restriction mimetic that primarily targets the autophagy process in cells . It has been identified as an inducer of autophagy in several cell lines, including endothelial, myocardial, and myeloid/macrophagic origin . It also targets transcription factor EB (TFEB) and E3 (TFE3), which are crucial for autophagy .
Mode of Action
3,4-DC interacts with its targets by inducing the deacetylation of cytoplasmic proteins and stimulating autophagy flux . It enhances TFEB-mediated autophagy . Specifically, 3,4-DC induces TFEB nuclear translocation and lysosomal biogenesis, mediating an autophagy-dependent cardioprotective effect against ischemic injury .
Biochemical Pathways
The primary biochemical pathway affected by 3,4-DC is the autophagy pathway . It enhances TFEB-mediated autophagy . Additionally, 3,4-DC partially regulates TFEB activity through the AMPK-TRPML1-calcineurin signaling pathway .
Pharmacokinetics
It’s known that 3,4-dc can be administered intraperitoneally, as demonstrated in a study where it significantly reduced the number of atherosclerotic lesions in the aorta of mice .
Result of Action
The molecular and cellular effects of 3,4-DC’s action include the enhancement of autophagy, alleviation of pyroptosis, and necroptosis . It has been shown to have therapeutic effects in neuroinflammatory disease and improve functional recovery from spinal cord injury . In cardiovascular contexts, 3,4-DC has demonstrated anti-atherogenic activity .
Action Environment
The action, efficacy, and stability of 3,4-DC can be influenced by various environmental factors. It’s worth noting that the effectiveness of 3,4-DC has been demonstrated in various in vitro and in vivo environments, including several cell lines and mouse models .
Safety and Hazards
Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Biochemical Analysis
Biochemical Properties
3,4-Dimethoxychalcone plays a significant role in biochemical reactions, primarily as an inducer of autophagy. It interacts with various enzymes, proteins, and biomolecules. For instance, it has been shown to enhance the activity of transcription factor EB (TFEB) and transcription factor E3 (TFE3), which are crucial for autophagy regulation . Additionally, this compound interacts with the autophagosome marker GFP-LC3, leading to its aggregation in the cytoplasm . These interactions highlight the compound’s role in promoting cellular homeostasis and stress adaptation.
Cellular Effects
This compound exerts profound effects on various cell types and cellular processes. It induces autophagy in endothelial, myocardial, and myeloid/macrophagic cells . This induction is characterized by the aggregation of GFP-LC3 in the cytoplasm and the downregulation of its nuclear pool . Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism. It has been shown to reduce neointimal hyperplasia and aortic lesions in mouse models of atherosclerosis . These effects underscore its potential in mitigating cardiovascular diseases.
Molecular Mechanism
The molecular mechanism of this compound involves several key processes. It enhances TFEB-mediated autophagy, which is crucial for cellular adaptation to stress . Additionally, this compound alleviates pyroptosis and necroptosis by promoting autophagy . At the molecular level, it interacts with the AMPK-TRPML1-calcineurin signaling pathway, which plays a vital role in autophagy regulation . These interactions highlight the compound’s multifaceted mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed to induce autophagy in a dose-dependent manner, with significant effects occurring within hours of treatment . The compound’s stability and degradation have been studied, revealing that it maintains its autophagy-inducing activity over extended periods . Long-term studies have shown that this compound can reduce atherosclerotic lesions and maintain vascular health in mouse models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In mouse models of atherosclerosis, intraperitoneal injections of the compound significantly reduced the number of atherosclerotic lesions in the aorta . At higher doses, potential toxic or adverse effects may occur, necessitating careful dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It acts as a caloric restriction mimetic, enhancing autophagy through the activation of TFEB and TFE3 . This activation leads to the degradation of dispensable and potentially harmful cellular components, thereby promoting cellular homeostasis . The compound’s involvement in these pathways underscores its potential as a therapeutic agent for metabolic and age-related diseases.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions are crucial for its autophagy-inducing activity and overall therapeutic effects.
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm, where it induces the aggregation of GFP-LC3 and other autophagy-related markers . This localization is essential for its activity, as it enables the compound to interact with key autophagy regulators and promote the degradation of cellular components. Additionally, post-translational modifications may direct this compound to specific organelles, further enhancing its therapeutic potential.
Properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-1-phenylprop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-19-16-11-9-13(12-17(16)20-2)8-10-15(18)14-6-4-3-5-7-14/h3-12H,1-2H3/b10-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSHZPTCZLWATBZ-CSKARUKUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53744-27-7, 5416-71-7 | |
Record name | NSC237973 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=237973 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Chalcone,4-dimethoxy- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204995 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC11868 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11868 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,4-Dimethoxychalcone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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